9-Benzyl-2-chloro-6-(trifluoromethyl)-9h-purine
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Overview
Description
9-Benzyl-2-chloro-6-(trifluoromethyl)-9h-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a benzyl group, a chlorine atom, and a trifluoromethyl group attached to the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-2-chloro-6-(trifluoromethyl)-9h-purine typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis often begins with a purine derivative.
Chlorination: Introduction of the chlorine atom at the 2-position can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Benzylation: The benzyl group can be added using benzyl halides in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the purine ring.
Coupling Reactions: The benzyl group can participate in coupling reactions, forming more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amino derivative.
Scientific Research Applications
Chemistry
In chemistry, 9-Benzyl-2-chloro-6-(trifluoromethyl)-9h-purine can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of purines are often studied for their roles in cellular processes and as potential therapeutic agents.
Medicine
Industry
In industry, the compound could be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 9-Benzyl-2-chloro-6-(trifluoromethyl)-9h-purine would depend on its specific interactions with molecular targets. Typically, purine derivatives can interact with enzymes or receptors involved in nucleotide metabolism or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 9-Benzyl-2-chloro-6-methyl-9h-purine
- 9-Benzyl-2-chloro-6-(difluoromethyl)-9h-purine
- 9-Benzyl-2-chloro-6-(trifluoromethyl)-9h-adenine
Uniqueness
The presence of the trifluoromethyl group in 9-Benzyl-2-chloro-6-(trifluoromethyl)-9h-purine can impart unique chemical and biological properties, such as increased lipophilicity and metabolic stability, compared to similar compounds without this group.
Properties
CAS No. |
1682-16-2 |
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Molecular Formula |
C13H8ClF3N4 |
Molecular Weight |
312.68 g/mol |
IUPAC Name |
9-benzyl-2-chloro-6-(trifluoromethyl)purine |
InChI |
InChI=1S/C13H8ClF3N4/c14-12-19-10(13(15,16)17)9-11(20-12)21(7-18-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI Key |
UFOXGOJMAWVABW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)C(F)(F)F |
Origin of Product |
United States |
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